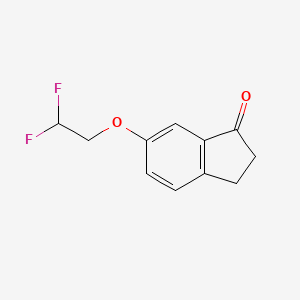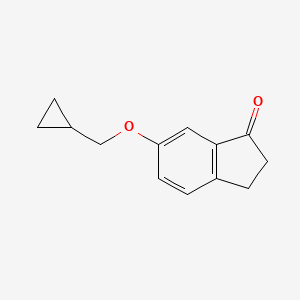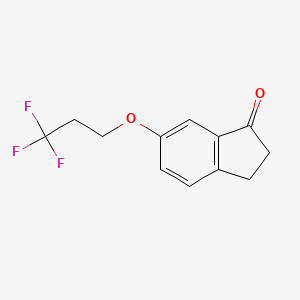
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting 4-bromo-2-iodophenol with an appropriate base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Azetidine Ring Formation: The phenoxy intermediate is then reacted with tert-butyl 3-azetidinecarboxylate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the azetidine ring.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine and iodine atoms in the phenoxy group make this compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the azetidine ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Major Products:
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Biological Probes: Used as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Agrochemicals: Explored for its potential use in the development of new agrochemical agents.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate is primarily based on its ability to interact with biological targets through its azetidine ring and halogenated phenoxy group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The presence of bromine and iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules.
Comparación Con Compuestos Similares
- tert-Butyl 3-(4-bromo-2-chlorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-fluorophenoxy)azetidine-1-carboxylate
- tert-Butyl 3-(4-bromo-2-methylphenoxy)azetidine-1-carboxylate
Comparison:
- Reactivity: The presence of different halogen atoms (chlorine, fluorine, bromine) in similar compounds affects their reactivity and the types of reactions they undergo. For example, fluorine-containing compounds may exhibit higher electronegativity and different reactivity patterns compared to iodine-containing compounds.
- Biological Activity: The biological activity of these compounds can vary based on the nature of the halogen substituents. Iodine-containing compounds may have different binding affinities and selectivities compared to their chlorine or fluorine counterparts.
- Applications: While all these compounds can be used as building blocks in chemical synthesis, their specific applications may differ based on their reactivity and biological properties.
Propiedades
IUPAC Name |
tert-butyl 3-(4-bromo-2-iodophenoxy)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrINO3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(15)6-11(12)16/h4-6,10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUMMVSRCSBJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6'-Ethoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160091.png)
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)


